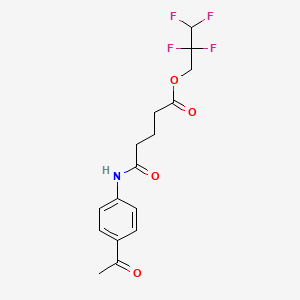
2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate is a synthetic organic compound that features a tetrafluoropropyl group and an acetylanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate typically involves multiple steps:
Formation of the Tetrafluoropropyl Group: The tetrafluoropropyl group can be introduced through the reaction of a suitable precursor with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions.
Acetylanilino Group Introduction: The acetylanilino group can be synthesized by reacting aniline with acetic anhydride in the presence of a catalyst such as pyridine.
Esterification: The final step involves the esterification of the intermediate compounds to form the desired product. This can be achieved by reacting the tetrafluoropropyl intermediate with the acetylanilino intermediate in the presence of a suitable esterification agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation or pain perception, through its binding to specific targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoropropyl 5-(4-methylanilino)-5-oxopentanoate
- 2,2,3,3-Tetrafluoropropyl 5-(4-chloroanilino)-5-oxopentanoate
- 2,2,3,3-Tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate
Uniqueness
2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate is unique due to the presence of the acetylanilino group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the anilino group, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C16H17F4NO4 |
|---|---|
Molecular Weight |
363.30 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C16H17F4NO4/c1-10(22)11-5-7-12(8-6-11)21-13(23)3-2-4-14(24)25-9-16(19,20)15(17)18/h5-8,15H,2-4,9H2,1H3,(H,21,23) |
InChI Key |
ZHGRPZCURPEAPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















